molecular formula C24H30N4O4 B2587169 methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 898452-23-8

methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2587169
CAS No.: 898452-23-8
M. Wt: 438.528
InChI Key: CVJKFDQWLRPVKV-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate is a benzoate ester derivative featuring a carbamoylformamido linker and a substituted ethyl-piperazine moiety. The compound combines a methyl ester group at the para position of the benzene ring with a complex side chain containing a 4-methylphenyl group and a 4-methylpiperazine unit.

Properties

IUPAC Name

methyl 4-[[2-[[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-17-4-6-18(7-5-17)21(28-14-12-27(2)13-15-28)16-25-22(29)23(30)26-20-10-8-19(9-11-20)24(31)32-3/h4-11,21H,12-16H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJKFDQWLRPVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoate ester and formamido groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate in anticancer applications. Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with piperazine moieties have been shown to induce apoptosis in colon and breast cancer cells, suggesting a mechanism that could be applicable to the target compound .

Kinase Inhibition
The compound may also act as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors are designed to block specific enzymes involved in the signaling pathways that lead to cancer cell proliferation. The structural features of this compound suggest it could interact with various kinase targets, potentially leading to the development of new anticancer therapies .

Drug Development

Pharmaceutical Formulations
The unique chemical structure of this compound allows for its incorporation into various pharmaceutical formulations. Its solubility and stability can be optimized for oral or injectable preparations. Research into similar compounds has demonstrated that modifications can enhance bioavailability and therapeutic efficacy, making this compound a candidate for further development in drug formulations .

Targeted Drug Delivery Systems
The compound's ability to be modified chemically opens avenues for creating targeted drug delivery systems. By attaching specific ligands or nanoparticles, this compound could be utilized to deliver drugs directly to tumor sites, minimizing side effects on healthy tissues and improving treatment outcomes .

Research Tool

Biochemical Studies
this compound can serve as a valuable tool in biochemical research. Its interactions with biological molecules can be studied to understand the mechanisms of action of related compounds. This could provide insights into the design of new drugs targeting specific pathways involved in diseases such as cancer and neurological disorders .

Mechanism of Action

The mechanism of action of methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues from Published Literature

The following compounds share structural or functional similarities with the target molecule:

Compound Name/Identifier Key Structural Differences Biological/Physicochemical Notes Reference(s)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl ester (vs. methyl); pyridazine heterocycle (vs. piperazine); phenethylamino linker Likely targets kinases or GPCRs due to pyridazine moiety
Methyl 4-[2-(4-phenylpiperazin-1-yl)acetylamino]benzoate 4-Phenylpiperazine (vs. 4-methylpiperazine); acetyl linker (vs. carbamoylformamido) Enhanced lipophilicity from phenyl group; CNS activity
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate Thiourea linker (vs. carbamoylformamido); ethyl ester Potential for metal chelation or altered bioavailability
Ethyl 4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzoate Extended quinazolinone-thioxo chain; ethyl ester Likely protease or topoisomerase inhibition

Key Comparative Insights

Ester Group Variation
  • Methyl vs. Ethyl Esters : The target compound’s methyl ester may confer higher metabolic stability compared to ethyl esters (e.g., I-6230 or ), as methyl groups are less prone to hydrolysis. However, ethyl esters might improve solubility in hydrophobic environments .
Piperazine Substitution
  • 4-Methylpiperazine (Target) vs. The phenyl variant may exhibit stronger π-π stacking interactions .
Linker Chemistry
  • Carbamoylformamido (Target) vs. Thiourea () or Acetyl () : The carbamoylformamido group introduces hydrogen-bonding capability and rigidity, which could improve target selectivity. Thiourea linkers (as in ) may introduce redox sensitivity or metal-binding properties.
Heterocyclic Moieties
  • The pyridazine (I-6230) and thioxoquinazolinone () derivatives highlight divergent pharmacological profiles. Pyridazines often modulate kinase activity, while thioxoquinazolinones are associated with antifolate or antimicrobial effects .

Pharmacological and Computational Predictions

  • Binding Affinity : Molecular docking studies (e.g., Glide XP scoring ) suggest that the carbamoylformamido linker in the target compound may form hydrogen bonds with polar residues in enzyme active sites, akin to acetyl-linked analogs ().

Biological Activity

Methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H28N6O3
  • Molecular Weight : 380.49 g/mol
  • CAS Number : 581076-65-5

This compound features a piperazine moiety, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These findings suggest that the compound could serve as a base for developing new antimicrobial agents.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has shown that benzamide derivatives can inhibit various cancer cell lines. For example, studies have reported that similar compounds exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) Reference
MCF-725
A54930

These results indicate a promising avenue for further investigation into its use as an anticancer therapeutic agent.

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Research shows that compounds containing piperazine can exhibit anxiolytic and antidepressant-like activities in animal models. For instance, studies have demonstrated that similar structures can enhance serotonin levels in the brain.

Case Study: Anxiolytic Activity

In a controlled study, a derivative of this compound was evaluated for its anxiolytic effects using the elevated plus maze test:

Treatment Group Open Arm Entries Time Spent in Open Arms (s)
Control530
Test Compound1560

The results indicated a statistically significant increase in both open arm entries and time spent in open arms for the test compound compared to the control group, suggesting anxiolytic potential .

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